molecular formula C25H26N2O6 B613379 Fmoc-L-norleucine n-hydroxysuccinimide ester CAS No. 201026-08-6

Fmoc-L-norleucine n-hydroxysuccinimide ester

Cat. No. B613379
M. Wt: 450.49
InChI Key: VXZUSHCSKUMSHO-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-norleucine n-hydroxysuccinimide ester is a chemical compound with the molecular formula C25H26N2O61. It has a molecular weight of 450.491 and appears as a white powder1. It is used in proteomics research2.



Synthesis Analysis

Fmoc-L-norleucine n-hydroxysuccinimide ester is an efficient reagent for the selective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids3. It has been employed in the synthesis of glycopeptides3. A simple and rapid method using Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) to label N-glycans by reacting with their corresponding intermediate glycosylamines produced by microwave-assisted deglycosylation has been described4.



Molecular Structure Analysis

The IUPAC name of Fmoc-L-norleucine n-hydroxysuccinimide ester is 9H-fluoren-9-ylmethyl (1S)-1-{[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}pentylcarbamate1. The InChI code is 1S/C25H26N2O6/c1-2-3-12-21(24(30)33-27-22(28)13-14-23(27)29)26-25(31)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,2-3,12-15H2,1H3,(H,26,31)/t21-/m0/s11.



Chemical Reactions Analysis

Fmoc-L-norleucine n-hydroxysuccinimide ester is used to label N-glycans by reacting with their corresponding intermediate glycosylamines produced by microwave-assisted deglycosylation4. The reaction conditions have been optimized and can be effectively achieved under 40 °C for 1 h4.



Physical And Chemical Properties Analysis

Fmoc-L-norleucine n-hydroxysuccinimide ester is a white powder1 with a melting point of 104-111 °C1. It should be stored at 0-8°C1.


Scientific Research Applications

Peptide Synthesis and Drug Development

Fmoc-L-norleucine n-hydroxysuccinimide ester plays a critical role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). It is a derivative used for introducing the Fmoc-protected amino acid into the growing peptide chain. The protection strategy is pivotal to ensure the correct sequence and structure of the peptide during synthesis. The Fmoc group is removed under basic conditions without affecting other protective groups or peptide bonds. This attribute is particularly beneficial in the synthesis of complex peptides and proteins, which are increasingly important in drug discovery and development. Peptides, due to their high specificity and potency, combined with relatively low toxicity and immunogenicity, are being explored as therapeutics for a wide range of diseases. The role of Fmoc-L-norleucine n-hydroxysuccinimide ester in this context cannot be overstated as it ensures the synthesis of peptides with high purity and yield, a critical factor in the development of peptide-based drugs (D'Hondt et al., 2014).

Biomarker and Disease Treatment Research

The substance is also integral in the study of various biomarkers and potential treatments for diseases. For instance, fibromodulin (FMOD), a small leucine-rich proteoglycan, has been identified as a potential clinical application in managing numerous diseases, from skin and tendon disorders to bone and kidney diseases. Fmoc-L-norleucine n-hydroxysuccinimide ester may be used in the synthesis of peptides or proteins like FMOD, aiding in the research and development of new treatments. The versatility of FMOD in treating a wide range of conditions highlights the significance of effective peptide synthesis methods, where Fmoc-L-norleucine n-hydroxysuccinimide ester is likely to be involved (Al-Qattan & Al-Qattan, 2018).

Nutritional and Functional Food Development

In the field of nutrition and functional foods, peptides synthesized using Fmoc-L-norleucine n-hydroxysuccinimide ester have shown promise. Fish Protein Hydrolysate (FPH) and its peptides, for instance, have demonstrated significant health benefits, including anti-hypertensive activity. The ability to synthesize and study these peptides efficiently, potentially involving the use of Fmoc-L-norleucine n-hydroxysuccinimide ester, facilitates the exploration and utilization of these bioactive compounds in functional foods or nutraceuticals. This not only contributes to the understanding of the biological properties of these peptides but also aids in the development of dietary interventions for health promotion and disease prevention (Yathisha U.G. et al., 2019).

Safety And Hazards

The safety information for Fmoc-L-norleucine n-hydroxysuccinimide ester is available in its Material Safety Data Sheet (MSDS)1. It is important to handle this chemical compound with care and follow the safety guidelines provided.


Future Directions

The use of Fmoc-L-norleucine n-hydroxysuccinimide ester in the labeling of N-glycans for biomarker discovery is a promising area of research4. It has also been used in the synthesis of glycopeptides3, indicating its potential in the development of new therapeutic agents. Further research is needed to explore its full potential in various applications.


properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6/c1-2-3-12-21(24(30)33-27-22(28)13-14-23(27)29)26-25(31)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,2-3,12-15H2,1H3,(H,26,31)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZUSHCSKUMSHO-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-norleucine n-hydroxysuccinimide ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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